[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenoxy, trifluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step involves the addition of the methanol group to the pyrazole ring.
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Phenoxy Group: This step often involves a nucleophilic aromatic substitution reaction where a phenol derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: This can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methanol Addition: The final step involves the reaction of the intermediate with methanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or other substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone.
Reduction: Formation of reduced derivatives of the pyrazole ring.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]
- [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-amine]
Uniqueness
Compared to similar compounds, [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is unique due to the presence of the methanol group, which can significantly influence its reactivity and interaction with biological targets. The combination of the phenoxy and trifluoromethyl groups also imparts distinct physicochemical properties, such as increased stability and lipophilicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDMZWMEOZWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379569 |
Source
|
Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-22-6 |
Source
|
Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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